N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a morpholine ring substituted with a cyclopropyl group and a methoxypyrimidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable cyclizing agent.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl bromide.
Attachment of the Methoxypyrimidinyl Moiety: The methoxypyrimidinyl group can be attached through nucleophilic substitution reactions involving 4-methoxypyrimidine and a suitable leaving group on the morpholine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyrimidinyl moiety or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Agrochemicals: The compound can be used in the development of new pesticides and herbicides.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the function of microbial proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)piperazine-1-carboxamide
- N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)piperidine-1-carboxamide
Uniqueness
N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the morpholine ring, cyclopropyl group, and methoxypyrimidinyl moiety provides a distinct chemical structure that can interact with various biological targets in unique ways, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H18N4O3 |
---|---|
Molekulargewicht |
278.31 g/mol |
IUPAC-Name |
N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C13H18N4O3/c1-19-11-4-5-14-13(16-11)17-6-7-20-10(8-17)12(18)15-9-2-3-9/h4-5,9-10H,2-3,6-8H2,1H3,(H,15,18) |
InChI-Schlüssel |
BFSRYERRCNKIRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC=C1)N2CCOC(C2)C(=O)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.